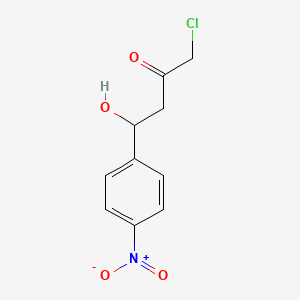![molecular formula C20H12O3 B12529899 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde CAS No. 820209-65-2](/img/structure/B12529899.png)
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by a naphthopyran core fused with a benzaldehyde moiety, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde typically involves multicomponent reactions. One efficient method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of metal catalysts and the use of easily accessible starting materials make this method suitable for industrial applications. The products can be purified by simple washing with ethanol, ensuring a straightforward workup procedure .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthopyran derivatives.
Substitution: Halogenated naphthopyrans and benzaldehydes.
Aplicaciones Científicas De Investigación
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Another naphthopyran derivative with similar photochromic properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with different functional groups and applications.
Uniqueness
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde stands out due to its unique combination of a naphthopyran core and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo photo-induced ring-opening reactions makes it particularly valuable in the development of advanced materials and photochromic applications.
Propiedades
Número CAS |
820209-65-2 |
|---|---|
Fórmula molecular |
C20H12O3 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H |
Clave InChI |
KXUUXCNXCBFSMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



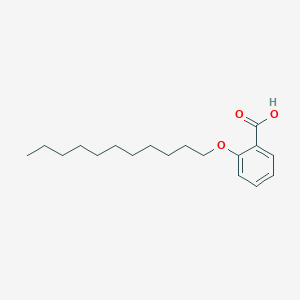
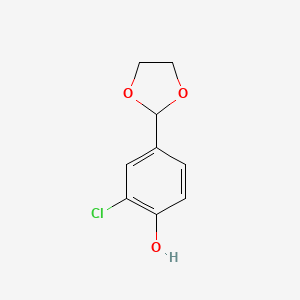
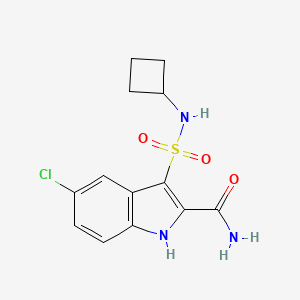
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
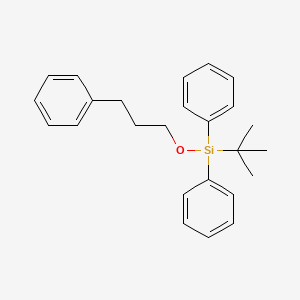
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
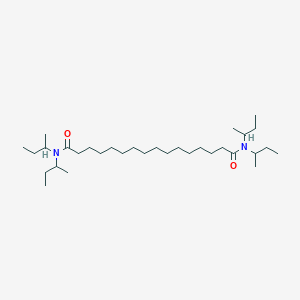
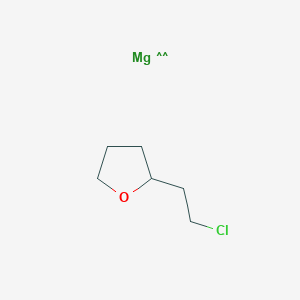
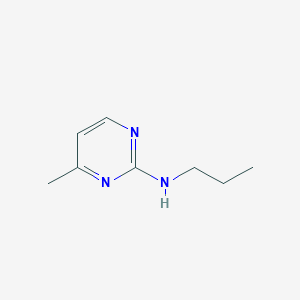
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
